molecular formula C21H17ClN2O4S B11683563 ethyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11683563
M. Wt: 428.9 g/mol
InChI Key: OIQCDVGCXKYFCW-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This scaffold is characterized by a fused thiazole-pyrimidine ring system, substituted with a 2-chlorophenyl group at position 5, a 2-furylmethylene moiety at position 2, and an ethyl carboxylate ester at position 4. The (2E)-configuration of the exocyclic double bond is critical for maintaining planar conjugation and influencing intermolecular interactions .

Thiazolo[3,2-a]pyrimidines are synthesized via multicomponent reactions, often involving thiourea, β-keto esters, and aldehydes under solvent-free conditions . These compounds exhibit diverse biological activities, including kinase inhibition and anticancer properties, attributed to their ability to engage in hydrogen bonding, π-stacking, and halogen interactions .

Properties

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl (2E)-5-(2-chlorophenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17ClN2O4S/c1-3-27-20(26)17-12(2)23-21-24(18(17)14-8-4-5-9-15(14)22)19(25)16(29-21)11-13-7-6-10-28-13/h4-11,18H,3H2,1-2H3/b16-11+

InChI Key

OIQCDVGCXKYFCW-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=CO4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=CO4)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C27H21ClN2O4S
  • Molecular Weight : 504.99 g/mol
  • Exact Mass : 504.091056 g/mol

The structural complexity of this compound suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit a range of biological activities primarily through:

  • Inhibition of Enzymatic Activity : Many thiazolo-pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK/ERK, which are critical in cancer biology.
  • Antioxidant Properties : Similar compounds have shown to possess antioxidant activities that can mitigate oxidative stress in cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance:

  • Case Study 1 : A derivative similar to the compound under discussion was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Cell LineIC50 (µM)
HT-29 (Colorectal)5.0
BxPC3 (Pancreatic)4.7

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant activity against various bacterial strains and fungi .

Summary of Findings

PropertyResult
Anticancer ActivityIC50 < 10 µM against multiple cell lines
Antimicrobial ActivityActive against Gram-positive and Gram-negative bacteria
ToxicityNeeds further investigation

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents at positions 2 (methylene group), 5 (aryl group), and 6 (ester group). Key examples include:

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Reference
Ethyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2-fluorobenzylidene 2-chlorophenyl Ethyl ester
Ethyl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 3-phenylpropenylidene 4-methylphenyl Ethyl ester
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Unsubstituted 4-bromophenyl Ethyl ester
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2-acetoxybenzylidene Phenyl Ethyl ester

Key Observations :

  • Electron-withdrawing groups (e.g., 2-chlorophenyl, 4-bromophenyl) enhance stability via resonance and halogen bonding .
  • Hydrogen-bond donors (e.g., 2-acetoxybenzylidene in ) improve crystallinity and intermolecular interactions .
Physicochemical Properties

Comparative data on melting points, solubility, and crystallinity:

Compound Melting Point (°C) Solubility (DMSO, mg/mL) Crystallographic Parameters (Å) Reference
Target compound Not reported >10 (predicted) Planarity deviation: 0.177
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 198–200 15.2 π-halogen interactions: 3.60
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 182–184 8.5 Dihedral angle: 89.86°

Key Observations :

  • Halogen substituents (e.g., Br in ) lower solubility due to increased hydrophobicity.
  • Acetoxy groups (e.g., in ) reduce melting points by disrupting packing efficiency.

Key Observations :

  • Dibromo-hydroxybenzylidene derivatives () show potent enzyme inhibition but may exhibit cytotoxicity.
  • The target compound’s 2-furylmethylene group likely enhances selectivity due to furan’s moderate electron-donating effects .
Computational Studies
  • Similarity indexing (Tanimoto/Dice metrics) confirms structural resemblance to HDAC inhibitors .
  • Molecular dynamics predict stable binding to kinase pockets via hydrophobic and hydrogen-bond interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.